![molecular formula C16H14BrN3O2S B6586469 2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 1207037-95-3](/img/structure/B6586469.png)
2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
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Description
The compound “2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups including an imidazole ring, a furan ring, and a bromophenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring and the furan ring would contribute to the planarity of the molecule, while the bromophenyl group would add steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazole derivatives are known to undergo a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can participate in reactions such as alkylation, acylation, and oxidation .Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c17-12-5-3-11(4-6-12)14-8-19-16(23-10-15(18)21)20(14)9-13-2-1-7-22-13/h1-8H,9-10H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONRSQHHRBIZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide |
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